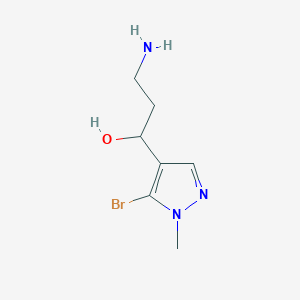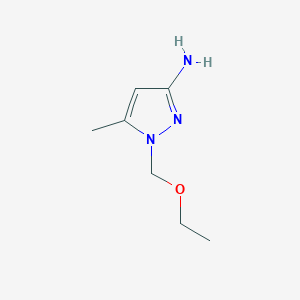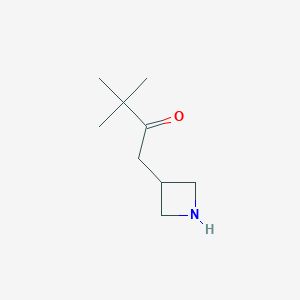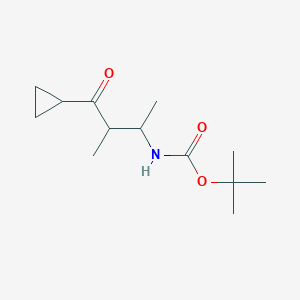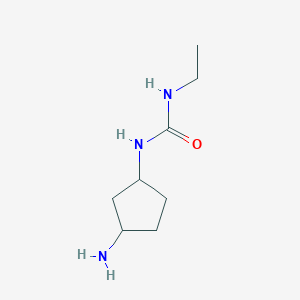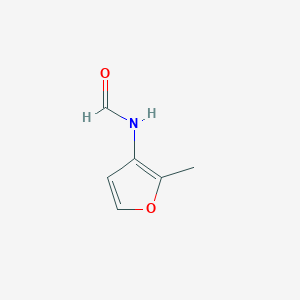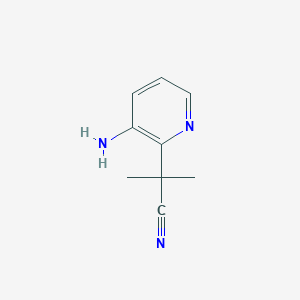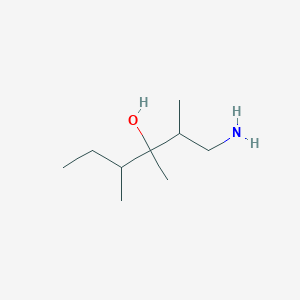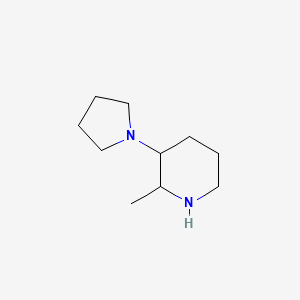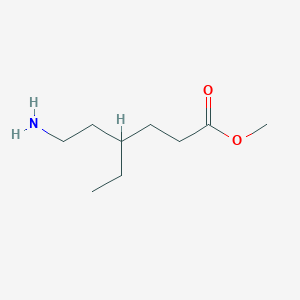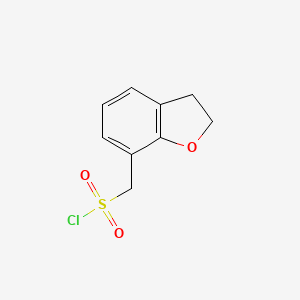
(2,3-Dihydro-1-benzofuran-7-yl)methanesulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,3-Dihydro-1-benzofuran-7-yl)methanesulfonyl chloride is an organic compound with the molecular formula C9H9ClO3S and a molecular weight of 232.68 g/mol . This compound is characterized by the presence of a benzofuran ring fused with a methanesulfonyl chloride group, making it a versatile intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2,3-Dihydro-1-benzofuran-7-yl)methanesulfonyl chloride typically involves the reaction of (2,3-dihydro-1-benzofuran-7-yl)methanol with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine . The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: (2,3-Dihydro-1-benzofuran-7-yl)methanesulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols in the presence of a base (e.g., pyridine) are commonly used.
Reduction: Lithium aluminum hydride or similar reducing agents under anhydrous conditions.
Major Products:
Sulfonamide Derivatives: Formed by reaction with amines.
Sulfonate Ester Derivatives: Formed by reaction with alcohols.
Sulfonothioate Derivatives: Formed by reaction with thiols.
Aplicaciones Científicas De Investigación
(2,3-Dihydro-1-benzofuran-7-yl)methanesulfonyl chloride has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of (2,3-Dihydro-1-benzofuran-7-yl)methanesulfonyl chloride primarily involves its reactivity as a sulfonyl chloride. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to modify other molecules by forming sulfonamide, sulfonate ester, or sulfonothioate linkages .
Comparación Con Compuestos Similares
(2,3-Dihydro-1-benzofuran-3-yl)methanesulfonyl chloride: Similar structure but with the sulfonyl chloride group at a different position.
(1-Methyl-3-oxo-1,3-dihydro-2-benzofuran-1-yl)methanesulfonyl chloride: Contains an additional methyl and oxo group.
Uniqueness: (2,3-Dihydro-1-benzofuran-7-yl)methanesulfonyl chloride is unique due to its specific substitution pattern, which influences its reactivity and the types of derivatives it can form. This makes it a valuable intermediate in the synthesis of complex organic molecules .
Propiedades
Fórmula molecular |
C9H9ClO3S |
|---|---|
Peso molecular |
232.68 g/mol |
Nombre IUPAC |
2,3-dihydro-1-benzofuran-7-ylmethanesulfonyl chloride |
InChI |
InChI=1S/C9H9ClO3S/c10-14(11,12)6-8-3-1-2-7-4-5-13-9(7)8/h1-3H,4-6H2 |
Clave InChI |
NPAXWBGKOWTINV-UHFFFAOYSA-N |
SMILES canónico |
C1COC2=C1C=CC=C2CS(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


